One paper mentions the synthesis of a related compound, 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. [] While the specific steps for the synthesis of 5-(4-methoxyphenyl)-4,5-dihydroisoxazole-3-carboxylic acid might differ, it is plausible that a similar synthetic strategy could be employed, substituting the appropriate starting materials to achieve the desired 5-(4-methoxyphenyl) and 4,5-dihydro substituents on the isoxazole ring.
5-(4-Methoxyphenyl)-4,5-dihydroisoxazole-3-carboxylic acid is a heterocyclic compound characterized by its unique isoxazole ring structure. This compound features a methoxyphenyl substituent and a carboxylic acid group, making it of interest in various fields of chemical research, particularly in medicinal chemistry due to its potential bioactive properties.
This compound falls under the category of dihydroisoxazoles, which are derivatives of isoxazole with a saturated five-membered ring. Isoxazoles are known for their diverse biological activities, including antimicrobial and anticancer properties. The specific structure of 5-(4-Methoxyphenyl)-4,5-dihydroisoxazole-3-carboxylic acid allows it to interact with biological targets, making it a candidate for further pharmacological exploration.
The synthesis of 5-(4-Methoxyphenyl)-4,5-dihydroisoxazole-3-carboxylic acid typically involves a cycloaddition reaction between nitrile oxides and alkenes. One common approach includes the following steps:
This method allows for the selective formation of the desired isoxazole derivative while maintaining good yields and purity.
The molecular formula for 5-(4-Methoxyphenyl)-4,5-dihydroisoxazole-3-carboxylic acid is , with a molecular weight of approximately 221.21 g/mol. The structure consists of:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure and purity of synthesized compounds .
5-(4-Methoxyphenyl)-4,5-dihydroisoxazole-3-carboxylic acid can participate in various chemical reactions:
Common reagents used in these reactions include palladium on carbon for reductions and various nucleophiles for substitution reactions .
The mechanism of action for 5-(4-Methoxyphenyl)-4,5-dihydroisoxazole-3-carboxylic acid primarily involves its interaction with biological targets such as enzymes or receptors. Research has indicated that compounds within this class may inhibit specific enzymes linked to metabolic processes or disease pathways.
For example, some derivatives have been studied as inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD+ biosynthesis, which is crucial for cellular metabolism and survival . The inhibition mechanism typically involves binding to the active site of the enzyme, thereby preventing substrate access or altering enzyme conformation.
The physical properties of 5-(4-Methoxyphenyl)-4,5-dihydroisoxazole-3-carboxylic acid include:
Chemical properties include stability under standard laboratory conditions but may vary based on environmental factors such as light and temperature .
5-(4-Methoxyphenyl)-4,5-dihydroisoxazole-3-carboxylic acid has several applications in scientific research:
This compound represents a valuable scaffold in drug discovery efforts, particularly in developing new treatments targeting metabolic disorders or infectious diseases.
The compound 5-(4-Methoxyphenyl)-4,5-dihydroisoxazole-3-carboxylic acid (CAS: 1018051-51-8) exemplifies the nuanced structural and functional relationships within dihydroisoxazole carboxylates. Its systematic IUPAC name reflects three critical features: (1) a 4,5-dihydroisoxazole core (isoxazoline ring), (2) a carboxylic acid group at position 3, and (3) a 4-methoxyphenyl substituent at position 5. The molecular formula is C₁₁H₁₁NO₄ (MW: 221.21 g/mol), with the canonical SMILES notation COC₁=CC=C(C=C₁)C₂CC(=NO₂)C(=O)O encoding its atomic connectivity [2] [6] [10].
Positional isomerism significantly influences the compound’s properties. The 5-(4-methoxyphenyl) isomer (where the aryl group attaches to the carbon adjacent to the isoxazole oxygen) contrasts with:
These isomers share identical molecular formulas but exhibit distinct physicochemical behaviors due to electronic and steric variations. For instance, the 5-aryl isomer’s carboxylate at C3 allows conjugation with the isoxazole ring’s imine-like nitrogen, potentially enhancing hydrogen-bonding capacity compared to the C5-carboxylate isomer [8] [10].
Table 1: Structural Comparison of Key Dihydroisoxazole Carboxylate Isomers
Compound Name | CAS Number | Substituent Position | Molecular Formula | SMILES Notation |
---|---|---|---|---|
5-(4-Methoxyphenyl)-4,5-dihydroisoxazole-3-carboxylic acid | 1018051-51-8 | Aryl at C5; COOH at C3 | C₁₁H₁₁NO₄ | COC₁=CC=C(C=C₁)C₂CC(=NO₂)C(=O)O |
3-(4-Methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid | 473253-40-6 | Aryl at C3; COOH at C5 | C₁₁H₁₁NO₄ | COC₁=CC=C(C=C₁)C₁CC(ON=1)C(O)=O |
3-(3-Methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid | Not available | Aryl at C3; COOH at C5 | C₁₁H₁₁NO₄ | Not available |
4,5-Dihydroisoxazoles (isoxazolines) emerged as privileged scaffolds in medicinal chemistry due to their synthetic versatility, metabolic stability, and capacity to mimic ester or amide functionalities. Early research focused on their utility as intermediates for synthesizing β-hydroxy ketones via ring-opening reactions. However, the discovery of their intrinsic bioactivity redirected efforts toward therapeutic applications [3] [5].
A pivotal milestone was the US6583141B1 patent (filed 2001), which disclosed dihydroisoxazole derivatives as inhibitors of T-cell activation for treating autoimmune disorders. Though not explicitly naming 5-(4-methoxyphenyl)-4,5-dihydroisoxazole-3-carboxylic acid, the patent established structure-activity relationships (SAR) critical for later developments:
Subsequent innovations exploited the scaffold’s conformational rigidity to preorganize pharmacophores for binding. Derivatives like 3-(4-Fluoro-3-methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid (Ref: 3D-BDC81527) incorporated halogenated aryl groups to modulate electron distribution and membrane permeability [9]. The target compound itself entered commercial catalogs (e.g., AiFChem, ChemScene) as a building block for protease inhibitors and cytokine modulators, reflecting its adoption in drug discovery pipelines [2] [6] [10].
Table 2: Key Milestones in Dihydroisoxazole Derivative Development
Year | Milestone | Significance |
---|---|---|
2001 | US6583141B1 Patent: Dihydroisoxazole derivatives as T-cell activation inhibitors | Established core scaffold for immunomodulators; highlighted role of aryl and carboxylate substituents in activity |
2008+ | Commercial availability of 5-(4-methoxyphenyl) isomer (CAS 1018051-51-8) | Enabled broad access for SAR studies in anti-inflammatory and anticancer research |
2020s | Derivatives with halogenated aryl groups (e.g., 4-fluoro-3-methoxyphenyl) | Optimized electronic properties and target selectivity for kinase inhibition applications |
Contemporary research explores hybrid molecules, such as 2-[3-(4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl]acetic acid (CHEMBL1927058), demonstrating the scaffold’s adaptability for linking to other pharmacophores via spacer units [7]. The historical trajectory underscores a shift from reactive intermediates to targeted bioactive entities, positioning 5-(4-methoxyphenyl)-4,5-dihydroisoxazole-3-carboxylic acid as a versatile candidate for rational drug design.
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: